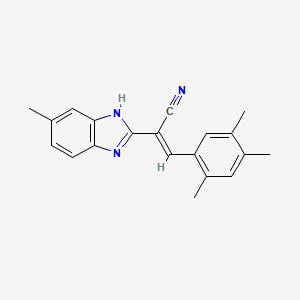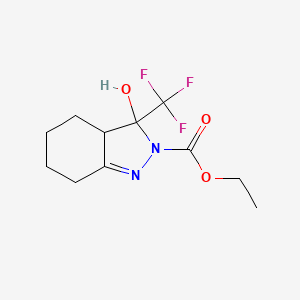
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
描述
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reactions: Introduction of the methyl groups on the benzodiazole and phenyl rings can be done using Friedel-Crafts alkylation.
Formation of the Propenenitrile Moiety: This involves the condensation of the benzodiazole derivative with a suitable aldehyde and subsequent dehydration to form the propenenitrile group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or aliphatic chains.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of organic semiconductors.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its benzodiazole core, which is known for various biological activities.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole.
Propenenitrile Derivatives: Compounds like cinnamyl nitrile and styryl nitrile.
Uniqueness
The uniqueness of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE lies in its specific substitution pattern and the combination of benzodiazole and propenenitrile moieties, which may confer unique chemical and biological properties.
属性
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-12-5-6-18-19(7-12)23-20(22-18)17(11-21)10-16-9-14(3)13(2)8-15(16)4/h5-10H,1-4H3,(H,22,23)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEUVILWPUQDRG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C(=C3)C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C=C(C(=C3)C)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-NITRO-2-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]MORPHOLINE](/img/structure/B3888548.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B3888556.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE](/img/structure/B3888558.png)
![4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3888573.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-(oxolan-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B3888575.png)
![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3888582.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)
![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)
![4-methoxy-N'-[(Z)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide](/img/structure/B3888602.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B3888610.png)
![N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888614.png)
![(1'Z)-1'-[(QUINOLIN-2-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B3888620.png)
